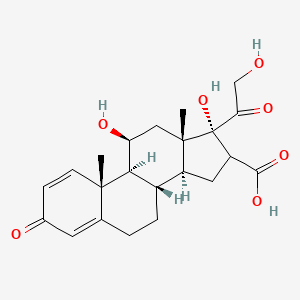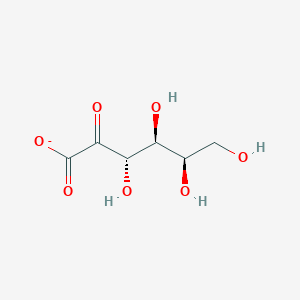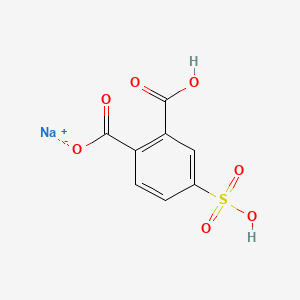
Sodium dihydrogen 4-sulphonatophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1,2-Benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves complex reactions, including sulfonation and glycosylation processes. For example, the synthesis of disaccharides as disodium salts is achieved through a series of steps including glycosylation, deacetylation, and sulfation, indicating the complexity and precision required in synthesizing such compounds (Cipolla et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as zinc complexes of 2,5-dihydroxy-1,6-benzenedicarboxylic acid, reveals covalently bonded infinite zigzag chain structures, highlighting the potential for creating intricate molecular architectures using 1,2-Benzenedicarboxylic acid derivatives (Ghermani et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 1,2-Benzenedicarboxylic acid, 4-sulfo-, monosodium salt, and its derivatives can lead to the formation of complex structures with unique properties. For instance, the sulfonation of benzene derivatives has been extensively studied, showing the potential for creating a wide range of sulfonated compounds with specific functionalities (Ansink & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of 1,2-Benzenedicarboxylic acid derivatives are influenced by their molecular structure. For example, the formation of 1D zigzag chains and 3D supramolecular architectures in zinc complexes suggests that these compounds can exhibit unique physical properties suitable for various applications (Ghermani et al., 2007).
Aplicaciones Científicas De Investigación
1. Complex Formation and Supramolecular Architecture
The compound contributes to the formation of complex structures in coordination chemistry. For instance, it's involved in the formation of a Zn(II) complex, which exhibits a covalently bonded infinite zigzag chain structure. This complex forms a 3D supramolecular architecture through 2D hydrogen bonding, indicating its potential in designing new molecular materials (Ghermani et al., 2007).
2. Advancements in Conductive Polymers
The compound is used as a plasticizing dopant to enhance the properties of conductive polymers like polyaniline (PANI). It helps in achieving improved mechanical properties and metallic-type conductivity. The study indicates its significant role in the development of solution processible conductive materials with potential applications in various electronics and materials science domains (Dufour et al., 2001).
3. Fluorescence Recognition Capabilities
The compound contributes to the fluorescence recognition of nitrobenzene derivatives. This is particularly evident in copper complexes derived from the compound, where they exhibit strong fluorescent emissions and can effectively identify nitrobenzene derivatives, suggesting applications in sensing and detection technologies (Wen et al., 2020).
4. Fuel Cell Technology
A novel sulfonic acid-containing benzoxazine monomer was synthesized using the compound, showing promise in fuel cell applications. The membrane prepared from this monomer exhibited high proton conductivity and low methanol permeability, indicating its potential use in direct methanol fuel cells (Yao et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is commonly used in organic synthesis as a catalyst or ligand . Therefore, its targets could be the reactants in the chemical reactions where it acts as a catalyst or ligand.
Mode of Action
As a catalyst or ligand, 4-sulfo-phthalic acid monosodium salt likely interacts with its targets by accelerating the rate of the chemical reactions or by binding to a specific site of a molecule, respectively . The exact mode of action would depend on the specific reaction or process it is involved in.
Biochemical Pathways
As a catalyst or ligand in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it catalyzes or the molecules it binds to .
Result of Action
The molecular and cellular effects of 4-sulfo-phthalic acid monosodium salt’s action would depend on the specific reactions it is involved in as a catalyst or ligand . For instance, in the synthesis of certain dyes, it could contribute to the formation of the final dye molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Phthalic anhydride", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Phthalic anhydride is added to sulfuric acid and heated to 150-160°C to form 1,2-Benzenedicarboxylic acid, 4-sulfo-", "The resulting product is then neutralized with sodium hydroxide to form the monosodium salt", "The monosodium salt is then purified through crystallization or precipitation" ] } | |
Número CAS |
33562-89-9 |
Fórmula molecular |
C8H5NaO7S |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
sodium;3,4-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Clave InChI |
SKFJOGJJIJEGMQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] |
Otros números CAS |
33562-89-9 |
Pictogramas |
Irritant |
Sinónimos |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)

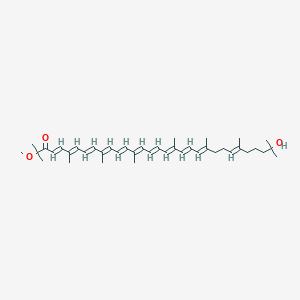
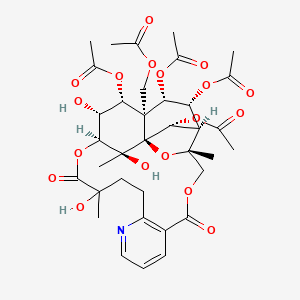
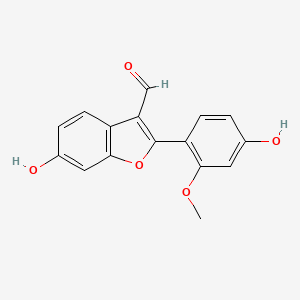
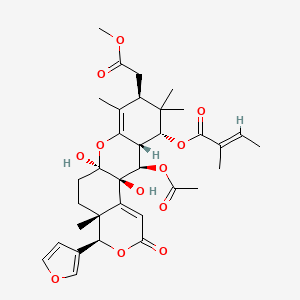
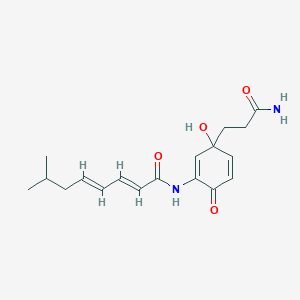
![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)
![2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)
